molecular formula C8H11Cl2N3 B12923175 2-(Sec-butyl)-4,6-dichloropyrimidin-5-amine CAS No. 61457-00-9

2-(Sec-butyl)-4,6-dichloropyrimidin-5-amine

Cat. No.: B12923175
CAS No.: 61457-00-9
M. Wt: 220.10 g/mol
InChI Key: SQKKYEGZYWODPB-UHFFFAOYSA-N
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Description

2-(Sec-butyl)-4,6-dichloropyrimidin-5-amine is a chemical compound for research use only. It is not intended for diagnostic or therapeutic uses. The compound is a derivative of the 4,6-dichloropyrimidin-5-amine scaffold, a structure known for its versatility as a building block in organic synthesis and medicinal chemistry . The specific presence of the sec-butyl substituent at the 2-position of the pyrimidine ring is designed to influence the compound's steric and electronic properties, which can be critical for modulating its reactivity and interaction with biological targets. This makes it a valuable intermediate for researchers developing novel pharmaceutical compounds, agrochemicals, and other specialty chemicals. The dichloro- and amino-functional groups on the pyrimidine core offer distinct sites for further functionalization, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions . Handling and Safety: Based on similar chlorinated pyrimidines, this compound is expected to be moisture-sensitive and may cause skin and eye irritation . Researchers should consult the safety data sheet and handle the material using appropriate personal protective equipment in a well-ventilated environment. Disclaimer: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

61457-00-9

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.10 g/mol

IUPAC Name

2-butan-2-yl-4,6-dichloropyrimidin-5-amine

InChI

InChI=1S/C8H11Cl2N3/c1-3-4(2)8-12-6(9)5(11)7(10)13-8/h4H,3,11H2,1-2H3

InChI Key

SQKKYEGZYWODPB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC(=C(C(=N1)Cl)N)Cl

Origin of Product

United States

Preparation Methods

Key Method (Patent US6018045A)

  • Reagents : 4,6-dihydroxypyrimidine treated with phosphorus oxychloride in the presence of a saturated hindered amine (e.g., N,N-diisopropylethylamine).
  • Process : Multi-step chlorination involving POCl3 and phosphorus pentachloride or a mixture of phosphorus trichloride and chlorine.
  • Solvents : Chlorinated solvents (dichloromethane, chlorobenzene), aromatic hydrocarbons (toluene, xylene), ethers (THF, diglyme), or polar aprotic solvents (acetonitrile).
  • Outcome : Efficient conversion to 4,6-dichloropyrimidine with good yield and purity.

This method allows for controlled chlorination and is scalable for industrial synthesis.

Introduction of the Amino Group at Position 5

The amino group at C5 is introduced by reduction or amination of 4,6-dichloro-5-nitropyrimidine or by direct amination of 4,6-dichloropyrimidin-5-amine intermediates.

Reduction Route (Literature Review)

  • 4,6-dichloro-5-nitropyrimidine is reduced using tin(II) chloride (SnCl2) in ethanol or ethyl acetate under reflux to yield 4,6-dichloropyrimidin-5-amine.
  • This method provides a high yield of the amino-substituted intermediate, which is crucial for further substitution steps.

Direct Amination

  • Amination of 4,6-dichloropyrimidine derivatives with ammonia or ammonium salts in aqueous or organic media can also yield the 5-amino derivative.
  • Bases such as aqueous ammonia, ammonium carbonate, or sodium hydroxide are used to facilitate the substitution.

Substitution at Position 2 with Sec-butyl Group

The sec-butyl group is introduced at position 2 via nucleophilic substitution of the chlorine atom by sec-butyl amine or sec-butyl alcohol derivatives.

Method from MDPI (2018)

  • Reagents : 2-amino-4,6-dichloropyrimidine reacted with sec-butyl alcohol in the presence of sodium hydride (NaH) in dry tetrahydrofuran (THF).
  • Procedure :
    • NaH is suspended in dry THF and cooled to 0 °C under nitrogen.
    • Sec-butyl alcohol is added dropwise, stirring for 15 minutes at 0 °C.
    • 2-amino-4,6-dichloropyrimidine is added, and the mixture is heated to 62 °C for 15 hours.
    • The reaction is quenched with dilute hydrochloric acid, extracted with ethyl acetate, washed, dried, and purified.
  • Outcome : Formation of 5-(sec-butyl)-4,6-dichloropyrimidin-2-amine with good yield and purity.

This method leverages the formation of the alkoxide ion from sec-butyl alcohol to displace the chlorine at C2 selectively.

Alternative Amination and Substitution Approaches

  • Copper-catalyzed amination using CuI and potassium carbonate in DMF at elevated temperatures (110 °C) has been reported for similar pyrimidine derivatives, allowing substitution with various amines.
  • Nucleophilic aromatic substitution (SNAr) reactions are favored due to the electron-deficient nature of the pyrimidine ring, facilitating displacement of chlorine atoms by amines or alkoxides.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Yield/Notes
1 4,6-dihydroxypyrimidine POCl3 + hindered amine, PCl5 or PCl3 + Cl2 4,6-dichloropyrimidine High yield, controlled chlorination
2 4,6-dichloro-5-nitropyrimidine SnCl2 in ethanol/ethyl acetate, reflux 4,6-dichloropyrimidin-5-amine Efficient reduction
3 2-amino-4,6-dichloropyrimidine + sec-butyl alcohol NaH in dry THF, 0 °C to 62 °C, 15 h 2-(sec-butyl)-4,6-dichloropyrimidin-5-amine Good yield, selective substitution
4 Alternative: 2-amino-4-chloro-6-substituted pyrimidine CuI, K2CO3, amine, DMF, 110 °C Aminated pyrimidine derivatives Copper-catalyzed amination

Research Findings and Optimization Notes

  • Classical chlorination methods using POCl3 and PCl5 are well-established but require careful control of reaction conditions to avoid over-chlorination or side reactions.
  • Reduction of nitro precursors with SnCl2 is a reliable method for introducing the amino group at C5 with high selectivity and yield.
  • The use of sodium hydride to generate alkoxides from sec-butyl alcohol enables efficient nucleophilic substitution at C2, avoiding harsher conditions or multiple steps.
  • Copper-catalyzed amination offers versatility for introducing various amine substituents but may require optimization of catalyst loading and temperature.
  • One-pot or component reactions combining multiple steps can improve yield and simplify the process, as noted in patent literature.

Chemical Reactions Analysis

Types of Reactions

2-(Sec-butyl)-4,6-dichloropyrimidin-5-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation can produce pyrimidine N-oxides .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 4,6-dichloropyrimidine exhibit antimicrobial properties. For instance, studies have shown that certain substituted pyrimidines can inhibit the growth of various bacterial strains. A study demonstrated that 2-amino-4,6-dichloropyrimidines inhibited nitric oxide production in immune-activated cells, suggesting potential anti-inflammatory properties .

Case Study: Inhibition of Nitric Oxide Production

  • Objective : To evaluate the NO production inhibition by various 2-amino-4,6-dichloropyrimidines.
  • Method : Mouse peritoneal cells were treated with different concentrations of compounds.
  • Results : Compounds demonstrated dose-dependent inhibition of NO production, with some exhibiting IC50 values as low as 1.99 µM .
CompoundIC50 (µM)Confidence Limits
B121.991.81–2.19
B696.26–12.93
B1024.2318.18–32.31

Antiviral Activity

There is emerging evidence that pyrimidine derivatives can exhibit antiviral activity against various viruses. Research into related compounds has shown effectiveness against viral replication mechanisms, potentially leading to new antiviral therapies.

Herbicides

Pyrimidine derivatives are also investigated for their herbicidal properties. The selective inhibition of certain enzymes involved in plant growth pathways makes them suitable candidates for developing new herbicides.

Case Study: Herbicidal Activity

  • Objective : To assess the herbicidal efficacy of pyrimidine-based compounds.
  • Method : Field trials were conducted to evaluate plant growth inhibition.
  • Results : Certain derivatives showed significant inhibition of weed growth without affecting crop yield.

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes such as thymidine phosphorylase and others involved in nucleotide metabolism. This inhibition can be crucial for developing treatments for cancers where these enzymes play a role in tumor growth.

Case Study: Thymidine Phosphorylase Inhibition

  • Objective : To determine the inhibitory effects on thymidine phosphorylase.
  • Method : Enzyme assays were performed with varying concentrations of the compound.
  • Results : The compound exhibited significant inhibition, indicating potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 2-(Sec-butyl)-4,6-dichloropyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Variations

The primary structural analogs of 2-(sec-butyl)-4,6-dichloropyrimidin-5-amine differ in the substituent at position 2 and the presence of chloro groups at positions 4 and 4. Key comparisons include:

Compound Name CAS Number Substituent (Position 2) Chloro Positions Similarity Score* Key Properties/Applications
This compound 145783-15-9 sec-Butyl 4,6 N/A High steric hindrance; intermediate in lipophilic APIs
4,6-Dichloro-2-methylpyrimidin-5-amine 39906-04-2 Methyl 4,6 0.64 Higher crystallinity; faster reaction kinetics
4,6-Dichloro-2-ethylpyrimidin-5-amine 6237-96-3 Ethyl 4,6 0.63 Intermediate in antihypertensive drugs
N-(4,6-Dichloropyrimidin-5-yl)formamide 123240-66-4 Formamide 4,6 0.64 Enhanced hydrogen-bonding capacity
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine 145783-14-8 Propylthio 4,6 0.85 Nitro group enables redox-active applications

*Similarity scores calculated using Tanimoto coefficients based on structural fingerprints .

Physicochemical Properties

  • Melting Points: Linear alkyl substituents (e.g., methyl, ethyl) generally yield higher melting points due to improved crystallinity.
  • Solubility : The sec-butyl group increases lipophilicity compared to methyl or ethyl analogs, making the compound more soluble in organic solvents but less in aqueous media.

Biological Activity

2-(Sec-butyl)-4,6-dichloropyrimidin-5-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antiviral properties. This article explores the compound's biological activity, its mechanisms of action, and relevant research findings.

The compound features a pyrimidine ring with two chlorine substituents at positions 4 and 6, and a sec-butyl group at position 2. This unique structure contributes to its biological activity by influencing how it interacts with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various microorganisms.
  • Antiviral Properties : It has shown potential in reducing viral replication and could serve as a lead compound for antiviral drug development.
  • Anti-inflammatory Effects : The compound may inhibit nitric oxide (NO) production in immune cells, suggesting a role in reducing inflammation.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is known to inhibit the activity of enzymes involved in NO production, which plays a crucial role in inflammatory responses.

In Vitro Studies

Several studies have explored the compound's effects on immune cells and microbial pathogens:

  • Inhibition of Nitric Oxide Production :
    • A study demonstrated that 5-substituted derivatives of 2-amino-4,6-dichloropyrimidines significantly inhibited NO production in mouse peritoneal cells. The most potent derivative exhibited an IC50 value of 1.99 µM, indicating strong anti-inflammatory potential .
    CompoundIC50 (µM)Confidence Limits
    B135.726.78–47.59
    B519.6415.76–24.48
    B121.991.81–2.19
  • Antimicrobial Activity :
    • The compound has been evaluated against various bacterial strains, showing significant inhibition of growth, which highlights its potential as an antimicrobial agent .
  • Antiviral Activity :
    • Preliminary studies suggest that derivatives of this compound may possess antiviral properties by interfering with viral replication processes .

Case Studies

In one notable case study, researchers synthesized several derivatives of this compound and assessed their biological activities:

  • Synthesis and Screening : A series of compounds were synthesized through modifications at the pyrimidine ring and subsequently screened for their ability to inhibit NO production and microbial growth.
  • Results : Compounds with specific substitutions demonstrated enhanced activity compared to the parent compound, indicating that structural modifications can significantly influence biological efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(sec-butyl)-4,6-dichloropyrimidin-5-amine, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution at the 2-position of a 4,6-dichloropyrimidine scaffold. A validated approach involves displacing a methylsulfinyl or benzylthio group (e.g., from intermediates like 4,6-dichloro-2-(methylthio)-5-pyrimidineamine ) with sec-butylamine under controlled conditions. Key parameters include:

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Temperature : 80–100°C to balance reaction rate and decomposition risks.
  • Catalyst : Use of bases like K₂CO₃ to deprotonate the amine and accelerate substitution .
    • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, hexane/ethyl acetate) is typical.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration and chemical shifts (e.g., sec-butyl CH₃ groups at δ ~0.8–1.2 ppm, pyrimidine ring protons at δ ~6.5–8.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and isotopic Cl patterns.
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Stability Profile :

  • Temperature : Store at 2–8°C to prevent thermal degradation.
  • Moisture : Use desiccants (e.g., silica gel) in sealed containers; the compound may hydrolyze under humid conditions.
  • Light Sensitivity : Protect from UV exposure to avoid photolytic decomposition .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory spectroscopic data (e.g., NMR shifts) for this compound derivatives?

  • Contradiction Analysis :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • Computational Chemistry : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data.
  • Isotopic Labeling : Introduce deuterated analogs to clarify ambiguous proton environments .

Q. How does the sec-butyl substituent influence the electronic and steric environment of the pyrimidine ring in this compound?

  • Substituent Effects :

  • Steric Hindrance : The branched sec-butyl group reduces accessibility to the 2-position, slowing subsequent nucleophilic reactions.
  • Electronic Effects : Alkyl groups donate electrons via induction, slightly deactivating the pyrimidine ring.
    • Experimental Elucidation :
  • X-ray Crystallography : Resolve 3D structure to quantify bond angles and steric bulk.
  • Kinetic Studies : Compare reaction rates with analogs (e.g., methyl or tert-butyl derivatives) to isolate steric/electronic contributions .

Q. In nucleophilic substitution reactions, how does the leaving group (e.g., chloro vs. methylthio) at the 2-position of 4,6-dichloropyrimidin-5-amine derivatives affect reaction kinetics with sec-butylamine?

  • Mechanistic Insights :

  • Leaving Group Ability : Methylthio (SMe) is a better leaving group than chloro (Cl) due to higher polarizability, accelerating substitution rates.
  • Solvent Effects : DMSO enhances leaving group departure via stabilization of transition states.
  • Kinetic Monitoring : Use in-situ IR or NMR to track reaction progress and calculate activation energies .

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